methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
Description
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a thiazolidinone derivative featuring a hydrazine-linked 2-chlorobenzoyl group and a methyl ester moiety. The 2-chlorobenzoyl substituent introduces electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C13H10ClN3O4S |
|---|---|
Molecular Weight |
339.75 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H10ClN3O4S/c1-21-10(18)6-9-12(20)15-13(22-9)17-16-11(19)7-4-2-3-5-8(7)14/h2-6H,1H3,(H,16,19)(H,15,17,20)/b9-6+ |
InChI Key |
CDEVPUUMCMIGOE-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N/C(=N\NC(=O)C2=CC=CC=C2Cl)/S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NNC(=O)C2=CC=CC=C2Cl)S1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multi-step reactions. One common method includes the reaction of 2-chlorobenzoyl hydrazine with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the thiazole ring . The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s core structure shares similarities with several thiazolidinone derivatives, differing primarily in substituents on the benzoyl group, thiazole ring, and ester moiety. Key comparisons include:
Physicochemical Properties
Stability and Reactivity
- The 2-chlorobenzoyl group in the target compound likely increases stability via resonance and inductive effects but may reduce solubility in polar solvents.
- Compounds with free carboxylic acids (e.g., ) exhibit higher reactivity in salt formation, whereas ester derivatives (e.g., target compound) are more lipophilic .
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for preparing methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate, and how do solvent conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and thiazolone precursors. For example, analogous syntheses (e.g., hydrazino-thiazolidinone systems) often employ refluxing acetic acid as a solvent due to its ability to stabilize intermediates and promote cyclization. Solvent polarity and acidity significantly impact reaction kinetics: polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilic attack, while protic solvents (e.g., ethanol) favor proton transfer steps. Recrystallization from DMF/acetic acid mixtures is effective for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- IR : Key peaks include ν(N–H) (3100–3300 cm⁻¹ for hydrazine), ν(C=O) (1650–1750 cm⁻¹ for ketone/ester groups), and ν(C–S) (600–700 cm⁻¹ for thiazole).
- ¹H NMR : Look for resonances corresponding to the methyl ester (~3.7 ppm, singlet), aromatic protons from the 2-chlorobenzoyl group (7.3–8.0 ppm), and hydrazine NH protons (~10–12 ppm, broad).
- X-ray diffraction (if crystalline) resolves stereochemistry and confirms the Z/E configuration of the α,β-unsaturated ester .
Q. What purification strategies are effective for removing byproducts in hydrazino-thiazole syntheses?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates polar byproducts. Recrystallization from acetic acid or ethanol/water mixtures is ideal for hydrazine-containing compounds due to their low solubility in cold solvents. Evidence of unexpected byproducts (e.g., pyrazole derivatives) highlights the need for TLC monitoring during synthesis .
Advanced Research Questions
Q. How do substituents on the benzoyl group (e.g., 2-chloro vs. 4-methoxy) affect the compound’s reactivity in multicomponent reactions?
- Methodology : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carbonyl, accelerating nucleophilic hydrazine attack. Conversely, electron-donating groups (e.g., OCH₃) may stabilize intermediates, altering reaction pathways. Comparative studies using substituted benzoyl hydrazines under identical conditions (e.g., refluxing acetic acid) reveal rate differences via HPLC or kinetic assays .
Q. What mechanistic insights explain the formation of unexpected heterocyclic byproducts (e.g., pyrazoles) during synthesis?
- Methodology : Competing cyclization pathways can occur. For example, phenylhydrazine may undergo [3+2] cycloaddition with acetylene intermediates (e.g., DMAD), forming pyrazoles instead of thiazoles. Density functional theory (DFT) calculations can model transition states, while LC-MS identifies intermediates. Adjusting stoichiometry (e.g., excess thiazolone precursor) suppresses side reactions .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound’s derivatives?
- Methodology : After synthesizing derivatives (e.g., replacing the 2-chlorobenzoyl group with bioisosteres), use software like AutoDock Vina to dock compounds into target protein active sites (e.g., kinase enzymes). Validate predictions with in vitro assays (e.g., antimicrobial activity against S. aureus). QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity enhance design .
Q. What strategies resolve contradictions in spectral data for tautomeric forms of the thiazol-5(4H)-yliden moiety?
- Methodology : Variable-temperature NMR (e.g., ¹³C at 25°C vs. −40°C) can detect tautomeric equilibria. X-ray crystallography definitively assigns the dominant tautomer. For example, the Z-configuration of the α,β-unsaturated ester is stabilized by intramolecular hydrogen bonding between the hydrazine NH and thiazole carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
